5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that includes a bromophenoxy group, a furan ring, and a triazole-thiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method includes the following steps:
Formation of the bromophenoxy intermediate: This involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy group.
Furan ring formation: The bromophenoxy intermediate is then reacted with a furan derivative under specific conditions to form the furan ring.
Triazole-thiol synthesis: The final step involves the formation of the triazole-thiol moiety through a cyclization reaction involving a thiol group and a triazole precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenoxy group can be reduced to form phenol derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the triazole-thiol moiety can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzyme activity. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate
- 2-{[(4-bromophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a bromophenoxy group, a furan ring, and a triazole-thiol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[5-[(4-bromophenoxy)methyl]furan-2-yl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3S/c19-12-3-5-13(6-4-12)24-11-15-7-8-16(25-15)17-20-21-18(26)22(17)10-14-2-1-9-23-14/h3-8,14H,1-2,9-11H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKPFDVINHRGSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC=C(O3)COC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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